

Neoauoreothin: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: Neoauoreothin

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Abstract

Neoauoreothin, a polyketide natural product isolated from *Streptomyces spectabilis*, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **Neoauoreothin**. The document details its activity as an androgen receptor antagonist, its cytotoxic effects against various cancer cell lines, and its notable nematocidal properties. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and development, providing available data, outlining experimental approaches, and discussing potential mechanisms of action and signaling pathways.

Chemical Structure and Identification

Neoauoreothin is a complex polyketide characterized by a γ -pyrone core linked to a substituted tetrahydrofuran ring and a nitro-containing aromatic side chain.

Chemical Structure:

- IUPAC Name: 2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one[1]

- Molecular Formula: $C_{28}H_{31}NO_6$ [\[1\]](#)
- CAS Number: 59795-94-7[\[1\]](#)
- Synonyms: Spectinabilin, NSC 260179[\[1\]](#)

Physicochemical Properties

A comprehensive experimental characterization of **Neoasurethin**'s physical properties is not readily available in the public domain. The following table summarizes the available computed and qualitative data.

Property	Value/Description	Source
Molecular Weight	477.5 g/mol	[1]
Appearance	Solid	
Solubility	Soluble in DMF and DMSO; Soluble in Ethanol and Methanol.	
Melting Point	Not reported.	

Biological Activity and Therapeutic Potential

Neoasurethin has demonstrated a range of biological activities, highlighting its potential as a lead compound in several therapeutic areas.

Androgen Receptor Antagonism

Neoasurethin functions as an antagonist of the androgen receptor (AR), a key target in the development of therapies for prostate cancer. It has been shown to inhibit the binding of dihydrotestosterone (DHT) to the AR and subsequently suppress the DHT-induced expression of prostate-specific antigen (PSA) in LNCaP prostate cancer cells.

Activity	IC ₅₀	Cell Line	Source
Androgen Receptor Binding Inhibition (vs. DHT)	13 μ M	-	
Inhibition of DHT-induced PSA expression	1.75 nM	LNCaP	

Cytotoxic Activity

Neoasurethin exhibits cytotoxic effects against a panel of human cancer cell lines, suggesting its potential as an anticancer agent.

Cell Line	Cancer Type	IC ₅₀ (μ g/mL)	Source
A549	Lung Carcinoma	34.3	
HCT116	Colorectal Carcinoma	47.0	
HepG2	Hepatocellular Carcinoma	37.2	

Nematicidal Activity

Neoasurethin has demonstrated potent nematicidal activity against the pine wood nematode, *Bursaphelenchus xylophilus*, a major pest in forestry.

Activity	LC ₅₀ (μ g/mL)	Organism	Source
Nematicidal Activity	0.84	<i>Bursaphelenchus xylophilus</i>	

Anti-HIV Activity

Preliminary studies have identified **Neoasurethin** as a potential inhibitor of HIV replication. Research on synthetic derivatives of the related compound, aureothin, suggests that this class

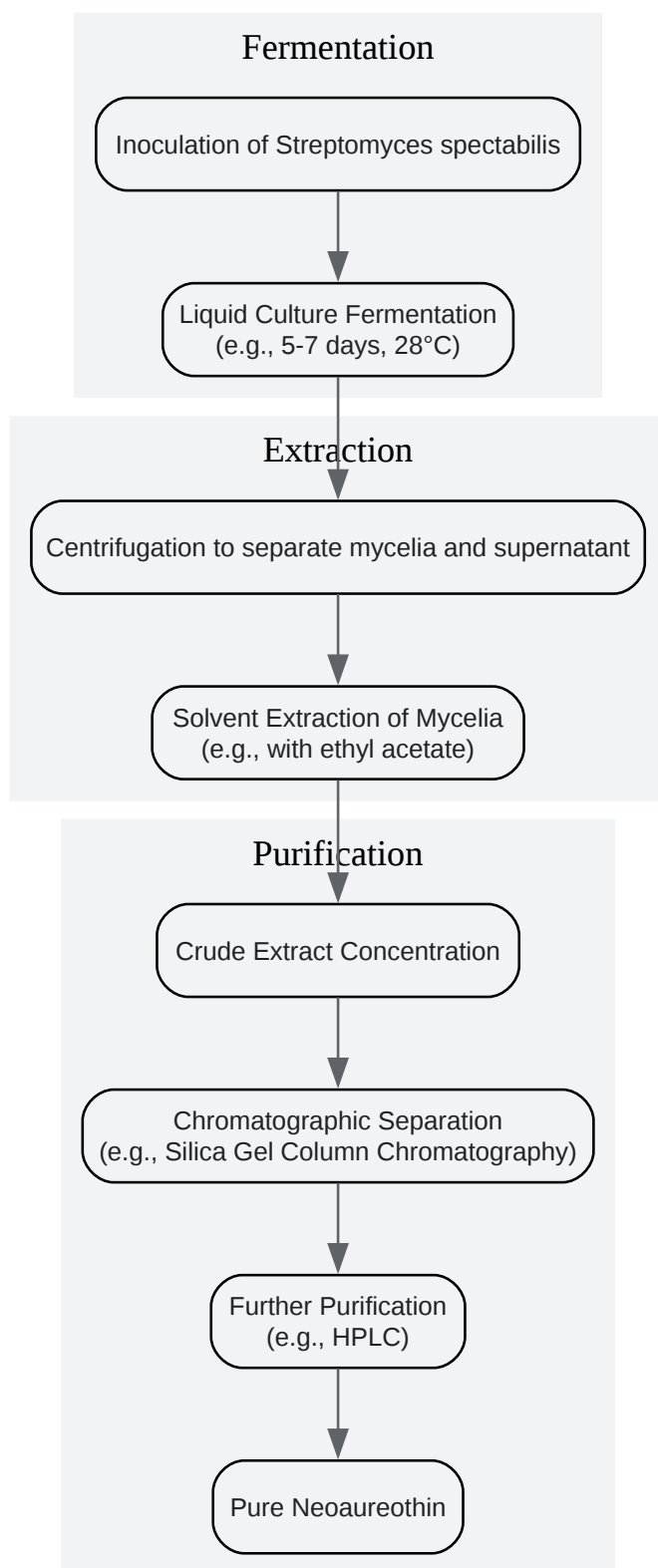
of molecules may act by blocking the accumulation of HIV RNAs that encode for viral structural components.

Experimental Protocols

Detailed, standardized protocols for the synthesis and biological evaluation of **Neoaureothin** are not widely published. The following sections provide generalized, representative methodologies based on standard laboratory practices for similar compounds and assays.

Isolation of Neoaureothin from *Streptomyces spectabilis*

A general procedure for the isolation of secondary metabolites from *Streptomyces* species is outlined below. Optimization of culture conditions and purification steps would be necessary for maximizing the yield of **Neoaureothin**.



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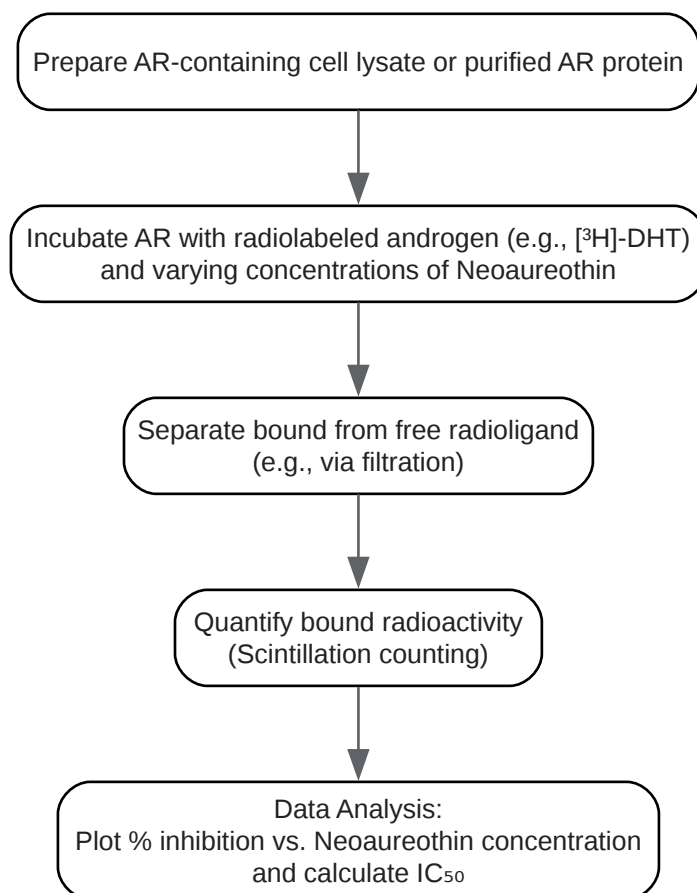
Figure 1. Generalized workflow for the isolation of **Neoaureothin**.

Total Synthesis

While the total synthesis of the related compound aureothin has been reported, a detailed, step-by-step protocol for the total synthesis of **Neoaureothin** is not currently available in the public literature. The synthesis would likely involve a convergent strategy, with the separate construction of the pyrone, tetrahydrofuran, and nitrophenyl moieties, followed by their strategic coupling.

Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the ability of **Neoaureothin** to displace a radiolabeled androgen from the androgen receptor.

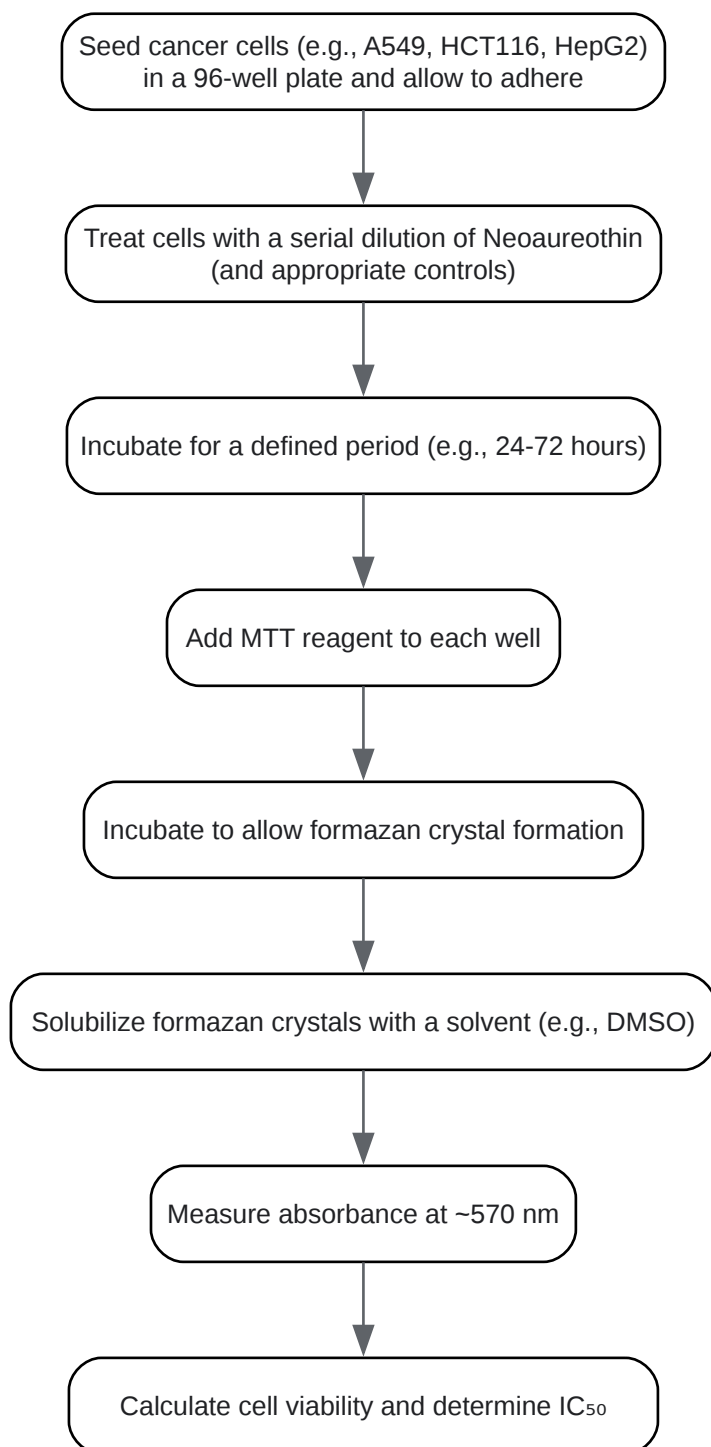


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Figure 2. Workflow for an androgen receptor competitive binding assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

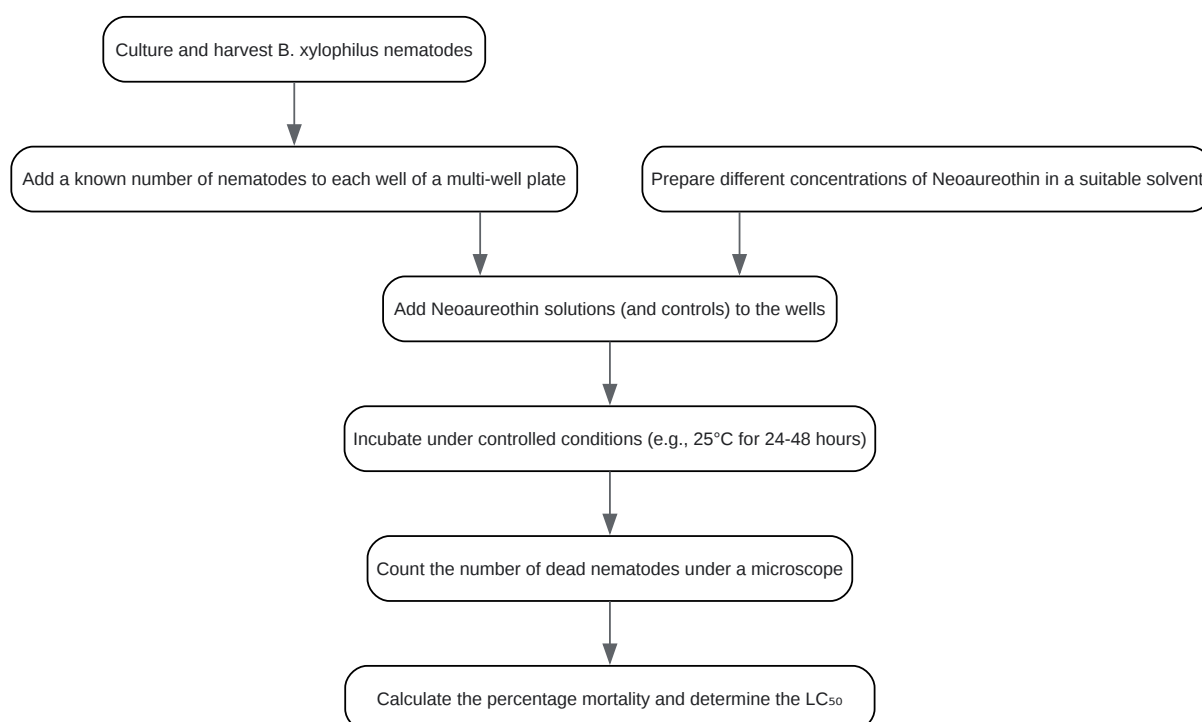


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Figure 3. Workflow for a standard MTT cytotoxicity assay.

Nematicidal Bioassay

This protocol describes a method for evaluating the nematicidal activity of **Neoasureothin** against *Bursaphelenchus xylophilus*.



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Figure 4. Workflow for a nematicidal bioassay.

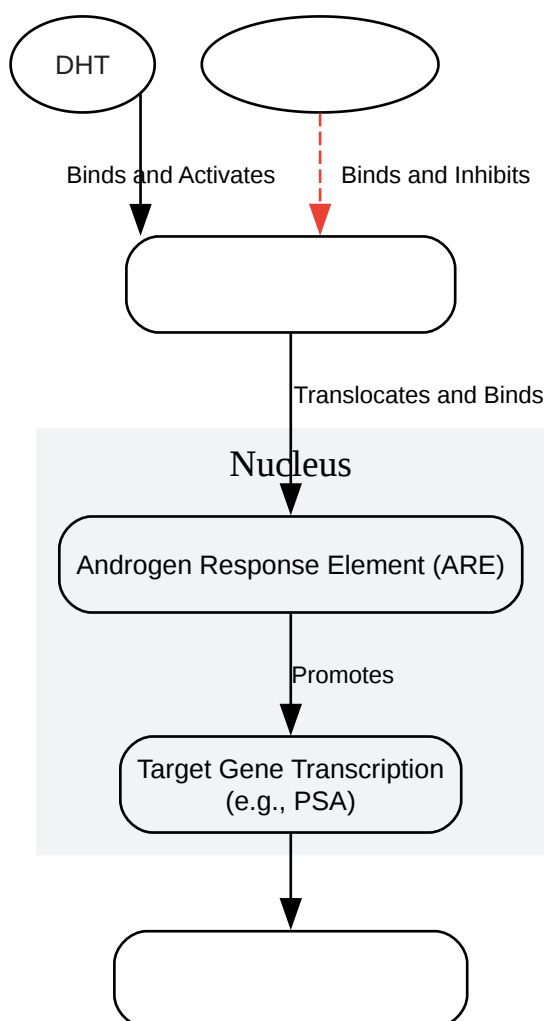
Potential Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying all of **Neoasureothin**'s biological activities are still under investigation. However, based on its known targets and the activities of similar

compounds, several signaling pathways are likely to be involved.

Androgen Receptor Signaling

As an androgen receptor antagonist, **Neoauerothin** directly interferes with the androgen signaling pathway. In prostate cancer cells, this leads to the downregulation of androgen-responsive genes, such as PSA, which are critical for tumor growth and survival.



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Figure 5. Antagonistic action of **Neoauerothin** on the androgen receptor signaling pathway.

Cytotoxicity-Related Signaling Pathways

The cytotoxic effects of **Neoaureothin** in cancer cells may be mediated by several key signaling pathways that regulate cell survival, proliferation, and apoptosis. While direct evidence for **Neoaureothin** is limited, compounds with similar structures and activities often impact pathways such as the MAPK and PI3K/Akt pathways.

- **Mitogen-Activated Protein Kinase (MAPK) Pathway:** This pathway is crucial in regulating cell growth, differentiation, and apoptosis. Activation of certain branches of the MAPK pathway, such as JNK and p38, can lead to the induction of apoptosis in cancer cells.
- **PI3K/Akt Signaling Pathway:** The PI3K/Akt pathway is a central regulator of cell survival. Inhibition of this pathway can lead to decreased cell viability and the induction of apoptosis.

Further research is required to elucidate the specific effects of **Neoaureothin** on these and other signaling cascades in cancer cells.

Conclusion and Future Directions

Neoaureothin is a promising natural product with a diverse pharmacological profile. Its activities as an androgen receptor antagonist, a cytotoxic agent against cancer cells, and a potent nematicide warrant further investigation. Future research should focus on:

- **Complete Physicochemical Characterization:** Detailed analysis of properties such as melting point, solubility in a wider range of solvents, and comprehensive spectral data (NMR, IR, MS) is needed.
- **Total Synthesis and Analogue Development:** An efficient total synthesis route would enable the production of larger quantities of **Neoaureothin** for further studies and the generation of novel analogues with improved potency and selectivity.
- **Mechanism of Action Studies:** In-depth investigation into the specific signaling pathways modulated by **Neoaureothin** is crucial to understand its cytotoxic and nematicidal effects.
- **In Vivo Efficacy and Toxicology:** Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety profile of **Neoaureothin** for its potential therapeutic applications.

This technical guide provides a summary of the current knowledge on **Neoauoreothin** and is intended to facilitate and inspire future research into this fascinating and biologically active natural product.

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References

- 1. Neoauoreothin | C₂₈H₃₁NO₆ | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]
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